molecular formula C7H8FN3 B14547366 4-Fluorobenzene-1-carbohydrazonamide CAS No. 62230-48-2

4-Fluorobenzene-1-carbohydrazonamide

Cat. No.: B14547366
CAS No.: 62230-48-2
M. Wt: 153.16 g/mol
InChI Key: XTFDVOZZZRFMOI-UHFFFAOYSA-N
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Description

4-Fluorobenzene-1-carbohydrazonamide is a chemical compound that belongs to the class of hydrazonamides It is characterized by the presence of a fluorine atom attached to a benzene ring, which is further connected to a carbohydrazonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzene-1-carbohydrazonamide typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the desired carbohydrazonamide. The reaction conditions often include the use of methanol as a solvent and glacial acetic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzene-1-carbohydrazonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the carbohydrazonamide group to primary amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-Fluorobenzene-1-carbohydrazonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorobenzene-1-carbohydrazonamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential therapeutic agent.

Properties

CAS No.

62230-48-2

Molecular Formula

C7H8FN3

Molecular Weight

153.16 g/mol

IUPAC Name

N'-amino-4-fluorobenzenecarboximidamide

InChI

InChI=1S/C7H8FN3/c8-6-3-1-5(2-4-6)7(9)11-10/h1-4H,10H2,(H2,9,11)

InChI Key

XTFDVOZZZRFMOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NN)N)F

Origin of Product

United States

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